molecular formula C4H6N4OS B13112982 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one

4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one

Cat. No.: B13112982
M. Wt: 158.18 g/mol
InChI Key: SYMXRPWICZMFSF-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a suitable aldehyde or ketone in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the amino nitrogen.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methyl-1,2,4-triazine-5(4H)-one: Lacks the sulfur atom.

    6-Thioxo-1,6-dihydro-1,2,4-triazine-5(4H)-one: Lacks the amino and methyl groups.

Uniqueness

4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one is unique due to the presence of both an amino group and a thioxo group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

4-amino-3-methyl-6-sulfanylidene-1H-1,2,4-triazin-5-one

InChI

InChI=1S/C4H6N4OS/c1-2-6-7-3(10)4(9)8(2)5/h5H2,1H3,(H,7,10)

InChI Key

SYMXRPWICZMFSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)C(=O)N1N

Origin of Product

United States

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